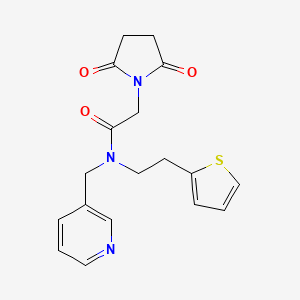
2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and pain management. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18N2O4S
- Molecular Weight : 318.38 g/mol
Structural Features
The presence of the pyrrolidine and thiophene moieties suggests potential interactions with various biological targets, making it a candidate for multitargeted therapeutic applications.
Anticonvulsant and Antinociceptive Properties
Recent studies have highlighted the anticonvulsant and antinociceptive properties of related compounds derived from the pyrrolidine scaffold. For instance, a study on hybrid pyrrolidine derivatives demonstrated their efficacy in several seizure models, including the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures. The lead compound in this study exhibited an ED50 of 23.7 mg/kg in the MES test, indicating strong anticonvulsant activity .
The biological activity of these compounds is believed to be mediated through multiple mechanisms:
- Sodium/Calcium Channel Modulation : Inhibition of central sodium/calcium currents.
- TRPV1 Receptor Antagonism : Interaction with transient receptor potential vanilloid 1 (TRPV1) receptors contributes to pain modulation .
Case Studies and Research Findings
Pharmacokinetics and Toxicity
The pharmacokinetic profile of these compounds is crucial for their therapeutic application. The lead compound from the anticonvulsant study demonstrated favorable ADME-Tox properties, suggesting good absorption and metabolism profiles suitable for further development in clinical settings .
科学研究应用
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticonvulsant properties. The compound under discussion has been tested in various seizure models:
- Maximal Electroshock (MES) Test : This model assesses the efficacy of compounds in preventing seizures induced by electrical stimulation. The compound showed promising results with an effective dose (ED50) indicating its potential as an anticonvulsant agent.
- Pentylenetetrazole (PTZ) Induced Seizures : Another model used to evaluate the protective effects against chemically induced seizures. The compound demonstrated substantial efficacy, suggesting it may be beneficial for epilepsy treatment.
Antinociceptive Activity
In addition to its anticonvulsant properties, the compound has also been evaluated for its antinociceptive effects:
- Formalin-Induced Pain Model : This model is used to assess pain relief efficacy. The compound exhibited significant pain-relieving properties, indicating its potential use in managing pain conditions.
Study on Hybrid Pyrrolidine Derivatives
A focused study on hybrid pyrrolidine derivatives, including the compound , revealed that certain derivatives possess broad-spectrum anticonvulsant and antinociceptive activities. For instance:
- Compound 22 , a close analogue, showed an ED50 of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz test, highlighting its strong anticonvulsant potential .
Mechanistic Insights
The mechanisms underlying the pharmacological effects of these compounds are believed to involve:
属性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-16-5-6-17(23)21(16)13-18(24)20(9-7-15-4-2-10-25-15)12-14-3-1-8-19-11-14/h1-4,8,10-11H,5-7,9,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTUZRNNHAIUFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














